molecular formula C19H13N5O B11580350 2-(1,3-Benzoxazol-2-ylamino)-4-methyl-6-phenylpyrimidine-5-carbonitrile

2-(1,3-Benzoxazol-2-ylamino)-4-methyl-6-phenylpyrimidine-5-carbonitrile

Cat. No.: B11580350
M. Wt: 327.3 g/mol
InChI Key: XWOXWSUQMOGLCB-UHFFFAOYSA-N
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Description

2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-METHYL-6-PHENYLPYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-METHYL-6-PHENYLPYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole ring, which can be synthesized from 2-aminophenol and an appropriate aldehyde or ketone under acidic conditions . The pyrimidine ring is then constructed through a series of condensation reactions involving suitable precursors such as cyanoacetamide and aromatic aldehydes .

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques and advanced catalytic systems to optimize yield and purity. Catalysts such as metal catalysts, nanocatalysts, and ionic liquid catalysts are often employed to enhance reaction efficiency and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1,3-BENZOXAZOL-2-YL)AMINO]-4-METHYL-6-PHENYLPYRIMIDINE-5-CARBONITRILE apart is its unique combination of benzoxazole and pyrimidine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its ability to interact with diverse molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C19H13N5O

Molecular Weight

327.3 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-phenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C19H13N5O/c1-12-14(11-20)17(13-7-3-2-4-8-13)23-18(21-12)24-19-22-15-9-5-6-10-16(15)25-19/h2-10H,1H3,(H,21,22,23,24)

InChI Key

XWOXWSUQMOGLCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)NC2=NC3=CC=CC=C3O2)C4=CC=CC=C4)C#N

Origin of Product

United States

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